2-(4-Bromo-2-fluorophenyl)thiazol-4-amine
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Overview
Description
2-(4-Bromo-2-fluorophenyl)thiazol-4-amine is a heterocyclic compound that features a thiazole ring substituted with a 4-bromo-2-fluorophenyl group at the 2-position and an amine group at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenyl)thiazol-4-amine typically involves the reaction of 4-bromo-2-fluoroaniline with a thioamide under specific conditions. One common method includes the use of a cyclization reaction where the thioamide and the aniline derivative are heated together in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluorophenyl)thiazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluorophenyl)thiazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)thiazol-2-amine: Similar structure but different substitution pattern.
4-(4-Fluorophenoxy)phenylthiazol-2-amine: Contains a phenoxy group instead of an amine group.
Uniqueness
2-(4-Bromo-2-fluorophenyl)thiazol-4-amine is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C9H6BrFN2S |
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Molecular Weight |
273.13 g/mol |
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C9H6BrFN2S/c10-5-1-2-6(7(11)3-5)9-13-8(12)4-14-9/h1-4H,12H2 |
InChI Key |
QYLJBKHNJQCYEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=NC(=CS2)N |
Origin of Product |
United States |
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